molecular formula C11H13N3O2 B11521451 8-amino-2-methyl-4-oxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-1-carbaldehyde

8-amino-2-methyl-4-oxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-1-carbaldehyde

Cat. No.: B11521451
M. Wt: 219.24 g/mol
InChI Key: GOISSTOZRGZHBJ-UHFFFAOYSA-N
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Description

8-amino-2-methyl-4-oxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-1-carbaldehyde is a complex organic compound belonging to the benzodiazepine family Benzodiazepines are well-known for their pharmacological properties, particularly in the treatment of anxiety, insomnia, and other neurological disorders

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-amino-2-methyl-4-oxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-1-carbaldehyde typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting with a substituted aniline, the compound can be synthesized through a series of reactions involving acylation, cyclization, and subsequent functional group modifications .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to maintain consistent reaction conditions and scalability .

Chemical Reactions Analysis

Types of Reactions

8-amino-2-methyl-4-oxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-1-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

8-amino-2-methyl-4-oxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-1-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as neurotransmitter receptors in the central nervous system. It may modulate the activity of gamma-aminobutyric acid (GABA) receptors, leading to anxiolytic and sedative effects. The exact pathways and molecular interactions are still under investigation, but its structure suggests a potential for significant pharmacological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Its structure provides a versatile platform for developing new derivatives with enhanced pharmacological properties .

Properties

Molecular Formula

C11H13N3O2

Molecular Weight

219.24 g/mol

IUPAC Name

7-amino-4-methyl-2-oxo-3,4-dihydro-1H-1,5-benzodiazepine-5-carbaldehyde

InChI

InChI=1S/C11H13N3O2/c1-7-4-11(16)13-9-3-2-8(12)5-10(9)14(7)6-15/h2-3,5-7H,4,12H2,1H3,(H,13,16)

InChI Key

GOISSTOZRGZHBJ-UHFFFAOYSA-N

Canonical SMILES

CC1CC(=O)NC2=C(N1C=O)C=C(C=C2)N

Origin of Product

United States

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